molecular formula C20H34O5 B1665725 Prostaglandine E1 (PGE1) CAS No. 745-65-3

Prostaglandine E1 (PGE1)

Numéro de catalogue: B1665725
Numéro CAS: 745-65-3
Poids moléculaire: 354.5 g/mol
Clé InChI: GMVPRGQOIOIIMI-DWKJAMRDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'alprostadil, également connu sous le nom de prostaglandine E1, est une prostaglandine naturelle utilisée principalement pour ses propriétés vasodilatatrices. C'est un puissant vasodilatateur qui aide à détendre les tissus musculaires lisses et est couramment utilisé dans le traitement de la dysfonction érectile et de certaines affections cardiaques chez les nouveau-nés. L'alprostadil est chimiquement identique à la prostaglandine E1 naturelle, qui joue un rôle crucial dans divers processus physiologiques, notamment la régulation du flux sanguin et l'agrégation plaquettaire .

Applications De Recherche Scientifique

Alprostadil has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, alprostadil is used as a model compound for studying the synthesis and reactions of prostaglandins. It is also used in the development of new synthetic methodologies for prostaglandin analogs.

Biology: In biological research, alprostadil is used to study the physiological effects of prostaglandins on various tissues and organs. It is also used in the development of new drugs targeting prostaglandin pathways.

Medicine: Medically, alprostadil is used to treat erectile dysfunction by promoting blood flow to the penis. It is also used in neonates with congenital heart defects to maintain the patency of the ductus arteriosus until corrective surgery can be performed .

Industry: In the pharmaceutical industry, alprostadil is used as an active ingredient in various formulations for the treatment of erectile dysfunction and other vascular conditions .

Mécanisme D'action

Target of Action

Prostaglandin E1 (PGE1), also known as Alprostadil, is a chemically identical synthetic form of the naturally occurring prostaglandin E1 . It primarily targets the EP2 receptor and the HCN2 channel . The EP2 receptor is a G-protein coupled receptor that mediates the effects of PGE1 . The HCN2 channel is a hyperpolarization-activated cyclic nucleotide-gated channel that plays a role in neuronal excitability .

Mode of Action

PGE1 acts as a potent vasodilator and activates adenylate cyclase . It promotes smooth muscle relaxation in the corpus cavernosal and directly affects vascular and ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA . It also increases the excitability of TG neurons via the EP2 receptor and the cAMP signaling pathway .

Biochemical Pathways

PGE1 is biosynthesized from dihomo-γ-linolenic acid (DGLA) via a cyclo-oxygenated reaction mediated by COX-1/2 isoenzymes . It is a component of the prostaglandin group and is called a stable prostaglandin due to its structure, which contains only two double bonds . It is much more active in tissue under physiological conditions than other prostaglandins .

Pharmacokinetics

The pharmacokinetic profiles of PGE1 and its metabolites in patients undergoing dialysis are similar to those previously reported for healthy volunteers . Endogenous plasma levels are about 1 ng/L (PGE1 and PGE0) and 10 ng/L (15-keto-PGE0), and maximal plasma concentrations after a 2-hour infusion are about 11, 13, and 330 ng/L (PGE1, PGE0, and 15-keto-PGE0, respectively) .

Result of Action

PGE1 has several effects at the molecular and cellular level. It inhibits platelet aggregation, stimulates the intestinal and uterine smooth muscles, and is linked with the induction and enhancement of angiogenesis . It also reduces apoptosis of renal tubular cells in diabetic kidney disease (DKD) rats . In the context of erectile dysfunction, PGE1 promotes smooth muscle relaxation in the corpus cavernosal, leading to an erection .

Action Environment

The action of PGE1 can be influenced by environmental factors. For instance, in a high-glucose environment, PGE1 has been shown to protect human umbilical vein endothelial cells from injury . Furthermore, PGE1 exhibits pan-inhibition against multiple drug refractory activities for Hedgehog-targeted therapies and elicits significant antitumor effects in xenograft models of drug refractory human medulloblastoma mimicking GLI2 amplification .

Safety and Hazards

PGE1 is toxic if swallowed and is suspected of damaging fertility or the unborn child . Full personal protective equipment is recommended when handling PGE1 to avoid breathing vapors, mist, dust, or gas .

Analyse Biochimique

Biochemical Properties

Prostaglandin E1 plays a crucial role in biochemical reactions, particularly in the regulation of vascular tone and platelet aggregation. It interacts with several enzymes and proteins, including cyclooxygenase, which catalyzes its formation from dihomo-γ-linolenic acid . Prostaglandin E1 also binds to G protein-coupled receptors, such as the E-prostanoid receptors, to exert its effects . These interactions lead to the activation of adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels and resulting in various downstream effects .

Cellular Effects

Prostaglandin E1 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit apoptosis in proximal renal tubular cells by suppressing the c-Jun N-terminal kinase (JNK) pathway . Additionally, Prostaglandin E1 stimulates the production of heat shock proteins, which protect cells from stress-induced damage . It also promotes angiogenesis by enhancing the expression of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) in myocardial cells .

Molecular Mechanism

At the molecular level, Prostaglandin E1 exerts its effects through binding interactions with E-prostanoid receptors, particularly the EP4 receptor . This binding activates adenylate cyclase, leading to an increase in cAMP levels and subsequent activation of protein kinase A (PKA) . PKA-mediated phosphorylation results in the modulation of various target proteins, including the inhibition of GLI2 accumulation within the primary cilium, which is crucial for Hedgehog signaling pathway regulation . Prostaglandin E1 also promotes the degradation of GLI2 via the ubiquitination pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prostaglandin E1 can vary over time. Studies have shown that long-term administration of Prostaglandin E1 can lead to disorganized elastogenesis and density growth of the ductal media . Additionally, Prostaglandin E1 has been observed to maintain adequate oxygenation during one-lung ventilation in patients, with its effects on inflammatory factors being dose-dependent . The stability and degradation of Prostaglandin E1 in laboratory settings are crucial for understanding its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Prostaglandin E1 vary with different dosages in animal models. For instance, in diabetic kidney disease (DKD) rats, Prostaglandin E1 administration significantly reduced proteinuria and renal tubular apoptosis without altering blood glucose levels . In a rat model of cerebral ischemia, Prostaglandin E1, when administered in combination with lithium, showed enhanced neuroprotection by reducing infarct volume and neurological deficits . High doses of Prostaglandin E1 can lead to adverse effects, such as gastric outlet obstruction in neonates with congenital diaphragmatic hernia .

Metabolic Pathways

Prostaglandin E1 is involved in several metabolic pathways, primarily through its interaction with cyclooxygenase enzymes . It is synthesized from dihomo-γ-linolenic acid and can be metabolized into various other prostaglandins . Prostaglandin E1 also influences metabolic flux by modulating the activity of adenylate cyclase and increasing cAMP levels . This modulation affects the expression of genes involved in inflammation, vasodilation, and platelet aggregation .

Transport and Distribution

Within cells and tissues, Prostaglandin E1 is transported and distributed through interactions with specific transporters and binding proteins . It binds to prostacyclin receptors on platelets, enhancing adenylate cyclase activity and increasing intracellular cAMP levels . Prostaglandin E1 is also known to accumulate in sites of inflammation or vascular lesions, enhancing its therapeutic effects .

Subcellular Localization

Prostaglandin E1 exhibits specific subcellular localization, which influences its activity and function. It has been shown to localize to the primary cilium, where it inhibits the accumulation of GLI2, a key component of the Hedgehog signaling pathway . This localization is mediated by the EP4 receptor, which enhances cAMP-PKA signaling and promotes the degradation of GLI2 . Additionally, Prostaglandin E1 can target specific cellular compartments through post-translational modifications and targeting signals .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'alprostadil implique plusieurs étapes, à partir de l'extraction de l'acide gamma-linolénique à partir de sources naturelles telles que l'huile d'onagre. Ceci est suivi d'une série de réactions chimiques, y compris la réduction, l'oxydation et l'estérification, pour produire le composé final. Le processus implique généralement l'utilisation de réactifs tels que l'acétonitrile, l'éthanol et divers sels acides .

Méthodes de production industrielle : Dans les milieux industriels, l'alprostadil est produit par un processus hautement contrôlé pour garantir une grande pureté et de faibles niveaux d'impuretés. Le processus implique la dissolution de l'alprostadil dans l'éthanol, son traitement avec des sels acides et la filtration de la solution. Le filtrat est ensuite séparé et purifié par des techniques chromatographiques, suivies d'une recristallisation pour obtenir le produit final avec une pureté d'au moins 99,5 pour cent .

Analyse Des Réactions Chimiques

Types de réactions : L'alprostadil subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles à sa synthèse et à sa modification pour différentes applications.

Réactifs et conditions courants :

    Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés.

    Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont employés.

    Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction de la modification souhaitée.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'alprostadil qui peuvent être utilisés à des fins thérapeutiques différentes .

4. Applications de la recherche scientifique

L'alprostadil a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.

Chimie : En chimie, l'alprostadil est utilisé comme composé modèle pour étudier la synthèse et les réactions des prostaglandines. Il est également utilisé dans le développement de nouvelles méthodologies de synthèse pour les analogues de prostaglandines.

Biologie : En recherche biologique, l'alprostadil est utilisé pour étudier les effets physiologiques des prostaglandines sur divers tissus et organes. Il est également utilisé dans le développement de nouveaux médicaments ciblant les voies de prostaglandines.

Médecine : Médicalement, l'alprostadil est utilisé pour traiter la dysfonction érectile en stimulant le flux sanguin vers le pénis. Il est également utilisé chez les nouveau-nés atteints de malformations cardiaques congénitales pour maintenir la perméabilité du canal artériel jusqu'à ce qu'une intervention chirurgicale corrective puisse être effectuée .

Industrie : Dans l'industrie pharmaceutique, l'alprostadil est utilisé comme ingrédient actif dans diverses formulations pour le traitement de la dysfonction érectile et d'autres affections vasculaires .

5. Mécanisme d'action

L'alprostadil exerce ses effets en se liant à des récepteurs spécifiques sur les cellules musculaires lisses, conduisant à l'activation de l'adénylate cyclase et à une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc). Cela entraîne la relaxation des tissus musculaires lisses et la vasodilatation. Dans le traitement de la dysfonction érectile, l'alprostadil favorise la relaxation du corps caverneux, permettant un flux sanguin accru et le maintien d'une érection .

Composés similaires :

Unicité de l'alprostadil : L'alprostadil est unique dans son mécanisme d'action direct en tant qu'analogue de la prostaglandine E1, ce qui lui permet d'être utilisé dans des conditions médicales spécifiques telles que le maintien de la perméabilité du canal artériel chez les nouveau-nés. Contrairement au tadalafil et au sildénafil, qui sont principalement utilisés pour la dysfonction érectile, l'alprostadil a des applications plus larges en médecine néonatale et adulte .

Comparaison Avec Des Composés Similaires

Uniqueness of Alprostadil: Alprostadil is unique in its direct mechanism of action as a prostaglandin E1 analog, which allows it to be used in specific medical conditions such as maintaining ductus arteriosus patency in neonates. Unlike tadalafil and sildenafil, which are primarily used for erectile dysfunction, alprostadil has broader applications in both neonatal and adult medicine .

Propriétés

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVPRGQOIOIIMI-DWKJAMRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022578
Record name Alprostadil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin E1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Alprostadil causes vasodilation by means of a direct effect on vascular and ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth. This is because, as a form of prostaglandinE1 (PGE1) it has multiple effects on blood flow. This results in increased pulmonary or systemic blood flow in infants. In cyanotic congenital heart disease, alprostadil's actions result in an increased oxygen supply to the tissues. In infants with interrupted aortic arch or very severe aortic coarctation, alprostadil maintains distal aortic perfusion by permitting blood flow through the DA from the pulmonary artery to the aorta. In infants with aortic coarctation, alprostadil reduces aortic obstruction either by relaxing ductus tissue in the aortic wall or by increasing effective aortic diameter by dilating the DA. In infants with these aortic arch anomalies, systemic blood flow to the lower body is increased, improving tissue oxygen supply and renal perfusion. When administered by intracavernosal injection or as an intraurethral suppository, alprostadil acts locally to relax the trabecular smooth muscle of the corpora cavernosa and the cavernosal arteries. Swelling, elongation, and rigidity of the penis result when arterial blood rapidly flows into the corpus cavernosum to expand the lacunar spaces. The entrapped blood reduces the venous blood outflow as sinusoids compress against the tunica albuginea.
Record name Alprostadil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00770
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

745-65-3
Record name Prostaglandin E1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alprostadil [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000745653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alprostadil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00770
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alprostadil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alprostadil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALPROSTADIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5TD010360
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prostaglandin E1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

115-116 °C, 115 - 116 °C
Record name Alprostadil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00770
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prostaglandin E1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alprostadil
Reactant of Route 2
Alprostadil
Reactant of Route 3
Alprostadil
Reactant of Route 4
Alprostadil
Reactant of Route 5
Alprostadil
Reactant of Route 6
Alprostadil
Customer
Q & A

Q1: What are the primary mechanisms of action of Prostaglandin E1 (PGE1)?

A1: Prostaglandin E1 (PGE1) exerts its effects by binding to specific receptors on the surface of cells. These receptors, known as prostaglandin E receptors, are coupled to intracellular signaling pathways that regulate various cellular processes. [, ] While the provided research papers do not delve into specific signaling cascades for all its actions, PGE1 is known to influence adenylate cyclase activity, impacting cyclic AMP (cAMP) levels, a crucial second messenger molecule involved in various cellular responses. [, ] For instance, in dog tracheal muscle, PGE1's interaction with receptors near serotonin receptors leads to smooth muscle relaxation through calcium ion accumulation in the sarcoplasmic reticulum. []

Q2: How does Prostaglandin E1 (PGE1) influence pain perception, and how do common painkillers interact with this process?

A3: Prostaglandin E1 (PGE1) plays a role in pain perception, specifically in a phenomenon called hyperalgesia, which is an increased sensitivity to pain. Studies have shown that PGE1, along with Prostaglandin E2 (PGE2) and arachidonic acid, can heighten the pain response in mice induced by benzoquinone. [, ] This effect appears to be related to PGE1's influence on prostaglandin synthesis. Nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin, indomethacin, and floctafenine can block this pain-enhancing effect by inhibiting prostaglandin synthesis. [, ] In contrast, morphine, while reducing the potentiation, does not seem to inhibit prostaglandin synthesis but may alter how prostaglandins exert their effects. [, ]

Q3: What is the role of Prostaglandin E1 (PGE1) in the context of inflammation, and how does its stable analog, 15S,15 methyl prostaglandin E1 (15M PGE1), compare in terms of anti-inflammatory activity?

A4: Prostaglandin E1 (PGE1) is recognized as a critical regulator of inflammation. Its stable analog, 15S,15 methyl prostaglandin E1 (15M PGE1), exhibits superior and longer-lasting anti-inflammatory effects compared to PGE1. [] In a rat model of acute inflammation, systemic 15M PGE1 effectively suppressed exudate volume, protein concentration, and the influx of polymorphonuclear leukocytes. [] This suppression extended to reducing the activity of the lysosomal enzyme beta-galactosidase, further highlighting its anti-inflammatory properties. []

Q4: How does Prostaglandin E1 (PGE1) interact with neutrophils, and what are the implications for endothelial cell health?

A5: Prostaglandin E1 (PGE1) demonstrates a protective effect on endothelial cells by modulating neutrophil activity. It can inhibit neutrophil adherence to endothelial cells, a crucial early step in the inflammatory cascade that can lead to vascular damage. [] This protective mechanism appears to be concentration-dependent and more effective when neutrophils are pretreated with PGE1. [] While the exact mechanisms behind this inhibition are not fully elucidated in the provided research, PGE1’s influence on neutrophil adherence might be linked to its modulation of specific surface proteins involved in cell adhesion. []

Q5: How does Prostaglandin E1 (PGE1) influence coronary microvascular function, especially in the context of coronary microembolization?

A6: Prostaglandin E1 (PGE1) shows promise in protecting coronary microvascular function after coronary microembolization (CME), a condition where small blood clots obstruct the heart's tiny blood vessels. [] In a rat model of CME, pretreatment with PGE1 effectively counteracted several detrimental effects, including microthrombi formation, early myocardial ischemia, and endothelial damage. [] Furthermore, PGE1 helped restore the balance of essential enzymes like superoxide dismutase and catalase, which are crucial for protecting the heart from oxidative stress. []

Q6: Can Prostaglandin E1 (PGE1) impact angiogenesis and neurogenesis after ischemic stroke, and if so, what are the potential therapeutic implications?

A7: Prostaglandin E1 (PGE1), specifically its lipid-soluble formulation (lipo-PGE1), shows potential for promoting angiogenesis (formation of new blood vessels) and neurogenesis (generation of new neurons) in the brain after an ischemic stroke. [] In a rat model of stroke, lipo-PGE1 treatment increased vascular density around the stroke-affected areas and enhanced the proliferation and movement of neural stem cells. [] This suggests that lipo-PGE1 could contribute to repairing the damaged brain tissue and improving functional recovery. []

Q7: What are the implications of Prostaglandin E1 (PGE1) administration on renal function, particularly in the context of transplantation?

A8: Prostaglandin E1 (PGE1) has shown beneficial effects on early renal graft function after transplantation. [, ] In a study involving 107 patients who underwent renal transplantation, those who received PGE1 in addition to conventional treatment showed significant improvements in various renal function parameters. [] These included increased urine output, enhanced endogenous creatinine clearance rate, and reduced blood flow resistance in the graft. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.